2-(4-Nitrophenyl)acetamide
Overview
Description
2-(4-Nitrophenyl)acetamide, also known as N-(4-nitrophenyl)acetamide, is an organic compound with the molecular formula C8H8N2O3. It is a derivative of acetanilide where the phenyl ring is substituted with a nitro group at the para position. This compound is of interest due to its various applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrophenyl)acetamide can be synthesized through the nitration of acetanilide. The process involves the following steps:
Nitration Reaction: Acetanilide is treated with a mixture of concentrated sulfuric acid and nitric acid, which introduces a nitro group at the para position of the phenyl ring.
Reaction Conditions: The reaction is exothermic and must be carefully controlled to maintain the temperature and avoid side reactions. The mixture is typically stirred at a controlled temperature to ensure complete nitration.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to handle the exothermic nature of the nitration reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction Product: 2-(4-Aminophenyl)acetamide.
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Scientific Research Applications
2-(4-Nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound and its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-(4-nitrophenyl)acetamide is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-(4-Aminophenyl)acetamide: The reduced form of 2-(4-nitrophenyl)acetamide, which has an amino group instead of a nitro group.
4-Nitroacetanilide: A closely related compound where the acetamide group is directly attached to the nitro-substituted phenyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetamide and nitro groups allows for a range of chemical modifications and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBMOUEKNYZII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283608 | |
Record name | 2-(4-Nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-12-6 | |
Record name | NSC32436 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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